molecular formula C8H7ClN2O B13980769 6-Chloro-2-ethoxynicotinonitrile

6-Chloro-2-ethoxynicotinonitrile

Cat. No.: B13980769
M. Wt: 182.61 g/mol
InChI Key: RWBGKHIHTWGFGS-UHFFFAOYSA-N
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Description

6-Chloro-2-ethoxynicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. Nicotinonitriles are derivatives of nicotinic acid and are known for their wide range of biological and therapeutic activities. The compound has a molecular formula of C8H7ClN2O and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-ethoxynicotinonitrile involves several steps. One common method includes the reaction of N-oxo niacinamide with thionyl chloride in an organic solvent. The reaction is carried out under controlled temperature conditions, starting at 15 ± 5°C and gradually increasing to 95-100°C. The reaction mixture is then evaporated under reduced pressure, and the product is isolated by filtration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The recycling of thionyl chloride and organic solvents makes the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-ethoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethoxynicotinonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-2-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-8-6(5-10)3-4-7(9)11-8/h3-4H,2H2,1H3

InChI Key

RWBGKHIHTWGFGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

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